(Z)-10-Hydroxyamitriptyline

Beschreibung

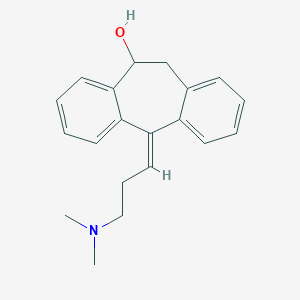

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-10-Hydroxyamitriptyline: Stereochemical Architecture and Pharmacological Significance

Topic: Chemical Structure, Properties, and Pharmacological Profiling of (Z)-10-Hydroxyamitriptyline Content Type: Technical Monograph & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) represents a critical, albeit often overshadowed, geometric isomer in the metabolic cascade of the tricyclic antidepressant amitriptyline. While the (E)-isomer typically predominates in human plasma (approximate 3:1 to 4:1 ratio), the (Z)-isomer possesses distinct physicochemical properties and metabolic fates that complicate the pharmacokinetic profile of the parent drug.

This guide moves beyond standard textbook definitions to explore the stereoselective biotransformation , receptor binding nuances , and analytical isolation of Z-10-OH-AMI. We provide a validated microbial synthesis protocol and a high-resolution LC-MS/MS workflow, designed for researchers requiring high-purity standards for metabolic stability or toxicology assays.

Chemical Architecture & Stereochemistry

Structural Identity

Unlike the parent compound amitriptyline, which possesses a plane of symmetry in its tricyclic ring system (ignoring the side chain conformation), the introduction of a hydroxyl group at the C10 position creates two centers of isomerism:

-

Geometric Isomerism (E/Z): Defined by the relationship between the C10-hydroxyl group and the propylidene side chain at C5.

-

(Z)-Isomer: The hydroxyl group at C10 and the dimethylaminopropylidene side chain are on the same side (cis-like) of the tricyclic plane.

-

(E)-Isomer: The hydroxyl group and side chain are on opposite sides (trans-like).

-

-

Chirality: The C10 carbon is a chiral center, meaning (Z)-10-OH-AMI exists as a pair of enantiomers: (+)-(Z) and (-)-(Z).

| Property | Data |

| IUPAC Name | (Z)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol |

| Molecular Formula | C₂₀H₂₃NO |

| Molecular Weight | 293.41 g/mol |

| Isomeric Abundance | Minor metabolite (typically 15-25% of total 10-OH-AMI pool) |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; sparingly soluble in water.[1] |

Physicochemical Implications

The intramolecular hydrogen bonding potential differs between Z and E isomers due to the spatial proximity of the hydroxyl group to the nitrogen of the side chain. In the (Z)-isomer, the proximity facilitates a stronger interaction, potentially influencing:

-

Lipophilicity (LogP): Slightly altered compared to the E-isomer, affecting blood-brain barrier (BBB) penetration.

-

Receptor Docking: The steric bulk of the hydroxyl group on the "Z-face" alters binding affinity for the Sodium-Dependent Serotonin Transporter (SERT).

Pharmacological Profile & Mechanism of Action[3]

Receptor Affinity Landscape

While amitriptyline is a "dirty drug" hitting SERT, NET, mAChR, H1, and Alpha-1 receptors, the 10-hydroxylation serves as a detoxification pathway for off-target effects while retaining therapeutic efficacy.

-

SERT/NET Inhibition: Z-10-OH-AMI retains potency as a dual reuptake inhibitor. Although slightly less potent than amitriptyline, it contributes significantly to the net antidepressant effect due to the accumulation of hydroxy-metabolites in plasma.

-

Anticholinergic Burden (mAChR): Crucially, 10-hydroxylated metabolites (both E and Z) exhibit reduced affinity for muscarinic acetylcholine receptors compared to the parent drug. This reduction is vital for the "therapeutic window," as it lowers the risk of dry mouth, constipation, and delirium relative to plasma concentration.

Metabolic Fate: The Glucuronidation Switch

A defining feature of Z-10-OH-AMI is its unique conjugation pattern.

-

O-Glucuronidation: The primary clearance pathway.

-

N-Glucuronidation: Unique to the Z-isomer? Research suggests that while both isomers form O-glucuronides, the formation of quaternary ammonium-linked N-glucuronides is a distinct pathway that can vary between isomers, often acting as a "metabolic sink" for the drug.

Visualizing the Metabolic Pathway

The following diagram illustrates the stereoselective biotransformation of Amitriptyline, highlighting the divergence into E and Z isomers and their subsequent conjugation.

Caption: Stereoselective metabolism of Amitriptyline via CYP2D6, showing the divergence into Z and E isomers and their distinct glucuronidation fates.

Experimental Protocols

"Green" Synthesis via Microbial Fermentation

Chemical synthesis of specific 10-hydroxy stereoisomers is arduous, requiring multi-step protection/deprotection. A superior method for generating analytical standards is microbial biotransformation using Cunninghamella elegans, which mimics mammalian Phase I metabolism.

Protocol:

-

Strain Preparation: Inoculate Cunninghamella elegans (ATCC 9245) spores into Sabouraud dextrose broth. Incubate at 28°C, 180 rpm for 48 hours to establish mycelial mass.

-

Substrate Addition: Add Amitriptyline HCl (dissolved in ethanol) to the culture to a final concentration of 0.5 mg/mL.

-

Biotransformation: Continue incubation for 72–96 hours. The fungus will stereoselectively hydroxylate the drug.

-

Extraction: Filter mycelia. Adjust broth pH to 9.0 with NaOH. Extract 3x with Ethyl Acetate.

-

Purification: Evaporate solvent. Reconstitute in mobile phase for semi-preparative HPLC.

-

Note: This method yields both E and Z isomers, which must be separated chromatographically.

-

Analytical Isolation (LC-MS/MS)

To distinguish (Z)-10-OH-AMI from its isobaric (E)-isomer and hydroxynortriptyline metabolites, chromatographic resolution is non-negotiable.

Methodology:

-

Column: ACE C18-PFP (Pentafluorophenyl) or equivalent high-carbon load C18 (100 x 2.1 mm, 1.7 µm). Why? PFP phases offer superior selectivity for geometric isomers via pi-pi interactions.

-

Mobile Phase:

-

Gradient: Isocratic hold at 25% B for 1 min, ramp to 40% B over 6 min.

-

Detection (MRM):

-

Precursor: m/z 294.2 [M+H]⁺

-

Quantifier Transition: m/z 294.2 → 233.1 (Loss of H₂O + side chain amine fragment).

-

Qualifier Transition: m/z 294.2 → 191.1 (Tricyclic core).

-

Separation Logic: The (E)-isomer typically elutes before the (Z)-isomer on C18 phases due to the intramolecular hydrogen bonding in the Z-isomer making it slightly more lipophilic (shielding the polar groups) or interacting differently with the stationary phase.

Clinical & Research Implications

Pharmacogenetics (PGx)

The ratio of (Z)- to (E)-10-OH-AMI can serve as a subtle phenotypic probe for CYP2D6 activity .

-

Poor Metabolizers (PM): Show negligible levels of both isomers.

-

Ultra-Rapid Metabolizers (UM): Show potentially altered Z/E ratios if secondary enzymes (like CYP2C19) become rate-limiting or if the saturation kinetics of CYP2D6 differ for the two stereochemical attacks.

Toxicology

In forensic toxicology, the presence of 10-hydroxy metabolites confirms ingestion versus spiking of a sample with parent drug. The Z-isomer, being a stable metabolite, is a reliable marker for chronic administration.

References

-

Breyer-Pfaff, U., et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine." Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Dahl-Puustinen, M. L., et al. (1989).[1] "Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings." Clinical Pharmacology & Therapeutics. Link

-

Zhang, D., et al. (1996). "Biotransformation of amitriptyline by Cunninghamella elegans."[4] Drug Metabolism and Disposition. Link

-

PubChem. (2024). "10-Hydroxyamitriptyline Compound Summary." National Library of Medicine. Link

-

Caddy, B., et al. (1976).[5] "Studies on the oxidation of amitriptyline." The Analyst. Link

Sources

Metabolic pathway of amitriptyline to 10-hydroxyamitriptyline

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, DMPK/Tox Division Subject: Technical Guide: Metabolic Pathway of Amitriptyline to 10-Hydroxyamitriptyline

Executive Summary

This guide provides a technical analysis of the metabolic hydroxylation of amitriptyline (AMI) to 10-hydroxyamitriptyline (10-OH-AMI).[1] While N-demethylation to nortriptyline (via CYP2C19) is the primary activation pathway, the C10-hydroxylation pathway (via CYP2D6) represents the major clearance mechanism and a critical determinant of cardiotoxicity and inter-individual variability.

This document details the stereoselective enzymology, pharmacogenetic implications, and a validated in vitro protocol for characterizing this pathway in a drug discovery setting.

Molecular Mechanism of Hydroxylation

The transformation of amitriptyline to 10-hydroxyamitriptyline involves the introduction of a hydroxyl group at the benzylic C10 position of the dibenzocycloheptene ring.

Stereoselectivity and Isomerism

Amitriptyline possesses a rigid tricyclic structure with a propylidene side chain attached via an exocyclic double bond at C5. The C10-C11 bridge is saturated.[1]

-

Reaction: Hydroxylation at C10 creates a chiral center.

-

Geometric Isomers: The relationship between the new hydroxyl group at C10 and the exocyclic side chain defines the isomers.

-

E-10-Hydroxyamitriptyline (E-10-OH-AMI): The hydroxyl group is trans to the bulky side chain.[1] This is the major metabolite formed in humans.

-

Z-10-Hydroxyamitriptyline (Z-10-OH-AMI): The hydroxyl group is cis to the side chain.[1] This is a minor metabolite but possesses a distinct toxicological profile.

-

Enzymology

The reaction is catalyzed primarily by the Cytochrome P450 superfamily.

-

CYP2D6 (High Affinity): This is the dominant enzyme responsible for the formation of E-10-OH-AMI.[1] It exhibits high affinity (low

) and high stereoselectivity for the E-isomer. -

CYP3A4 (Low Affinity): At supratherapeutic concentrations, CYP3A4 contributes to this pathway but with significantly lower affinity (high

).

Table 1: Kinetic Parameters in Human Liver Microsomes (HLM)

| Parameter | E-10-Hydroxylation | Z-10-Hydroxylation | Primary Enzyme |

| 1.3 – 2.1 µM | N/A (Minor) | CYP2D6 | |

| 24 – 37 µM | > 50 µM | CYP3A4 | |

| Stereoselectivity | > 90% Product Fraction | < 10% Product Fraction | CYP2D6 is highly E-selective |

Note: Data synthesized from kinetic studies using recombinant enzymes and specific chemical inhibitors.[2]

Pharmacogenetics & Clinical Implications

The dependence of this pathway on CYP2D6 makes amitriptyline metabolism highly susceptible to genetic polymorphisms.

-

Poor Metabolizers (PM): Individuals with non-functional CYP2D6 alleles (e.g., *3, *4, *5) exhibit reduced clearance of amitriptyline and nortriptyline. This leads to accumulation of the parent drug and increased risk of anticholinergic and cardiac side effects.

-

Ultrarapid Metabolizers (UM): Gene duplication leads to rapid hydroxylation, potentially resulting in sub-therapeutic plasma levels of the active parent drug.

-

Toxicity of Metabolites: While 10-OH metabolites are generally considered less pharmacologically active than the parent, the Z-10-OH isomers (particularly Z-10-OH-nortriptyline) have been linked to cardiotoxicity , including bradycardia and decreased cardiac output, in animal models.[1][3]

Experimental Protocol: In Vitro Characterization

The following protocol is designed for the generation and quantification of 10-OH-AMI using Human Liver Microsomes (HLM). This system is self-validating through the use of specific inhibitors (Quinidine for CYP2D6) to confirm pathway specificity.[1]

Reagents & Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

Substrate: Amitriptyline HCl (Stock: 10 mM in Methanol).

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Amitriptyline-d3).[1]

Incubation Workflow

-

Pre-incubation:

-

Prepare a reaction mixture in phosphate buffer containing HLM (final concentration 0.5 mg/mL).

-

Add Amitriptyline (final concentration 1 - 10 µM to target the high-affinity CYP2D6 site).[1]

-

Control Arm: Add Quinidine (1 µM) to a duplicate set of tubes to validate CYP2D6 involvement.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Initiate the reaction by adding the NADPH generating system.

-

Total reaction volume: 200 µL.

-

-

Incubation:

-

Incubate at 37°C with varying time points (e.g., 0, 15, 30, 60 min) to establish linearity.

-

-

Termination:

-

Quench reaction by adding 200 µL ice-cold ACN (containing IS).

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.[1]

-

Analytical Method (LC-MS/MS)

To distinguish the E and Z isomers, chromatographic separation is critical.[1]

-

Column: High-efficiency C18 (e.g., ACE C18, 100 x 2.1 mm, 3 µm).[1]

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 4.0).

-

B: Acetonitrile.

-

-

Gradient: 20% B to 80% B over 6 minutes.

-

Detection (MRM):

-

Amitriptyline: 278.2 → 233.1

-

10-OH-Amitriptyline: 294.2 → 233.1 (Transition corresponds to loss of water and amine side chain).[1]

-

Note: E-10-OH-AMI typically elutes before Z-10-OH-AMI on standard C18 phases, but authentic standards must be used for confirmation.

-

Pathway Visualization

The following diagram illustrates the metabolic flux of amitriptyline, highlighting the divergence between bioactivation (N-demethylation) and clearance (Hydroxylation).

Figure 1: Metabolic pathway of Amitriptyline showing the CYP2D6-mediated bifurcation into E and Z hydroxylated metabolites.[1]

References

-

Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity). Source:[1][2] Journal of Clinical Pharmacology (1999).[2] URL:[Link]

-

Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Source: Journal of Chromatography (1990). URL:[Link]

-

Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Source: Toxicology and Applied Pharmacology (1990). URL:[Link]

-

Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites. Source: Biomedical Chromatography (2019). URL:[Link]

-

Metabolism of the Tricyclic Antidepressant Amitriptyline by cDNA-Expressed Human Cytochrome P450 Enzymes. Source: Pharmacology (1997). URL:[Link][1]

Sources

- 1. CAS 1159-82-6: 10-hydroxyamitriptyline | CymitQuimica [cymitquimica.com]

- 2. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Clinical Significance and Stereoselective Pharmacokinetics of (Z)-10-Hydroxyamitriptyline

Executive Summary

In the therapeutic drug monitoring (TDM) of tricyclic antidepressants (TCAs), focus is predominantly placed on the parent compounds (Amitriptyline, AMI) and their primary active metabolites (Nortriptyline, NORT). However, the hydroxylation of AMI at the C10 position creates a chiral center, resulting in two geometric isomers: (E)-10-hydroxyamitriptyline (trans) and (Z)-10-hydroxyamitriptyline (cis).[1]

While the (E)-isomer represents the major metabolic pathway via CYP2D6 and retains significant antidepressant activity, the (Z)-isomer is often overlooked.[1] This guide posits that (Z)-10-Hydroxyamitriptyline [(Z)-10-OH-AMI] is clinically significant not for its therapeutic efficacy, but as a biomarker for metabolic shunting , a potential cardiotoxic agent , and a critical analyte in renal insufficiency .[1]

Stereoselective Metabolism & Mechanism

The CYP2D6 Stereoselectivity

Amitriptyline undergoes benzylic hydroxylation primarily mediated by CYP2D6 .[1][2][3] This enzymatic reaction is highly stereoselective.[1]

In Extensive Metabolizers (EM), the ratio of E/Z is high. However, in Poor Metabolizers (PM) or during CYP2D6 saturation/inhibition, the stereoselectivity is compromised. A shift in the E/Z ratio, or an absolute increase in (Z)-10-OH-AMI, indicates non-CYP2D6 mediated hydroxylation (potentially via CYP2C19 or CYP3A4) or metabolic inefficiency.[1]

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective hydroxylation and subsequent glucuronidation pathways.

Figure 1: Stereoselective metabolism of Amitriptyline showing the divergence of E (therapeutic) and Z (toxic/minor) isomers.[2][3][4][5][6][7]

Clinical Significance of Plasma Levels[4][8][9][10][11]

Pharmacodynamics: Efficacy vs. Toxicity

The clinical distinction between the isomers is profound.[1] While (E)-10-OH-AMI acts as a potent norepinephrine reuptake inhibitor (roughly 50% potency of AMI), the (Z)-isomer lacks this therapeutic potency but retains affinity for cardiac ion channels.[1]

| Parameter | (E)-10-Hydroxyamitriptyline | (Z)-10-Hydroxyamitriptyline | Clinical Implication |

| Formation | Major (CYP2D6) | Minor | High Z levels suggest CYP2D6 inhibition or PM status.[1][8][4] |

| Potency (Antidepressant) | Moderate | Low / Negligible | Z contributes to side effects without therapeutic gain.[1] |

| Cardiotoxicity | Low | High | Z-isomers are linked to bradycardia and conduction delays [1].[1] |

| Elimination | Renal (Glucuronide) | Renal (Glucuronide) | Accumulates dangerously in renal failure.[1] |

The "Renal Trap" and Cardiotoxicity

Both isomers are excreted via urine after glucuronidation.[1][2] In patients with Chronic Kidney Disease (CKD) , plasma levels of unconjugated 10-OH metabolites can rise to 10-20 times that of the parent drug.[1]

-

Mechanism: De-conjugation of glucuronides or reduced clearance leads to accumulation.[1]

-

Risk: Elevated (Z)-10-OH-AMI is associated with QRS widening and QTc prolongation .[1] Unlike the parent drug, which is protein-bound, hydroxymetabolites have different free-fraction dynamics in renal failure.[1]

-

Recommendation: In renal patients, total plasma level monitoring (AMI + NORT) is insufficient. Quantification of hydroxylated metabolites, specifically distinguishing the potentially toxic Z-isomer, is recommended to prevent "unexplained" cardiotoxicity.[1]

Analytical Protocol: Stereoselective Separation

To assess (Z)-10-OH-AMI levels, standard immunoassays or achiral HPLC are inadequate as they co-elute the E and Z isomers.[1] The following LC-MS/MS protocol ensures separation.

Method Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a C18 column with high-efficiency end-capping or a specific chiral stationary phase.[1]

Experimental Workflow

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometry (MRM Mode):

Validation Criteria (Self-Validating System)

-

Resolution (Rs): The valley between E and Z peaks must be < 10% of the peak height.

-

Ratio Check: In a QC pool of Extensive Metabolizers, the E/Z ratio should be consistent (approx 3:1 to 5:1). A deviation validates the assay's sensitivity to metabolic phenotype.[1]

Interpretation of Results

The Metabolic Ratio (MR)

Researchers should calculate the Hydroxylation Ratio:

However, the Isomeric Ratio (IR) is the specific marker for this guide:

-

IR > 4.0: Normal CYP2D6 activity.[1]

-

IR < 2.0: Suggests CYP2D6 Poor Metabolizer (PM) or inhibition.[1] The metabolic route is shifting toward non-stereoselective pathways, increasing the relative burden of the toxic Z-isomer.

References

-

Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Source: Neuropsychopharmacology (1992).[1] Note: Establishes the specific cardiotoxic risks (bradycardia/hypotension) of Z-isomers compared to E-isomers.

-

Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites. Source: Biomedical Chromatography (2019). Note: Provides the baseline for separating E and Z isomers using C18 columns.

-

Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline. Source: Drug Metabolism and Disposition (1988).[1][9] Note: Foundational text on the stereochemistry of TCA hydroxylation.

-

A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics of Amitriptyline. Source: Clinical and Translational Science (2017).[1][2] Note: Details the genetic impact on the formation of hydroxylated metabolites.

Sources

- 1. medkoo.com [medkoo.com]

- 2. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. g-standaard.nl [g-standaard.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Significance of monitoring plasma levels of amitriptyline, and its hydroxylated and desmethylated metabolites in prediction of the clinical outcome of depressive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-10-Hydroxyamitriptyline molecular weight and CAS number

This technical guide provides a comprehensive analysis of (Z)-10-Hydroxyamitriptyline, focusing on its physicochemical identity, metabolic significance, and bioanalytical quantification.[1]

Physicochemical Profile, Metabolic Context, and Bioanalytical Applications[1]

Executive Summary

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) is a pharmacologically active metabolite of the tricyclic antidepressant amitriptyline.[1][2][3] Formed primarily via hepatic CYP2D6-mediated hydroxylation, it represents a critical biomarker for CYP2D6 phenotypic variability.[1] Unlike its geometric isomer, (E)-10-Hydroxyamitriptyline, the Z-isomer is formed in lower quantities but possesses distinct physicochemical properties that necessitate specific chromatographic separation techniques for accurate therapeutic drug monitoring (TDM) and forensic toxicology.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][4][5][6]

The accurate identification of (Z)-10-Hydroxyamitriptyline requires distinguishing it from its isobaric E-isomer and the parent compound.[1]

1.1 Core Identifiers

| Property | Specification |

| Chemical Name | (Z)-10-Hydroxyamitriptyline |

| IUPAC Name | (5Z)-5-[3-(dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-ol |

| CAS Number | 72402-20-1 (Z-isomer specific) |

| Alternative CAS | 1159-82-6 (Generic/Racemic mixture, non-specific) |

| Molecular Formula | C₂₀H₂₃NO |

| Molecular Weight | 293.41 g/mol (Average) |

| Monoisotopic Mass | 293.1780 Da |

| Stereochemistry | Geometric isomer (Z/Cis) relative to the C5 exocyclic double bond and C10 hydroxyl group.[1][4][5][6][7] |

1.2 Stereochemical Configuration

Amitriptyline itself is achiral and possesses a plane of symmetry. However, hydroxylation at the C10 position of the ethylene bridge introduces two forms of isomerism:

-

Chirality at C10: Creating (R) and (S) enantiomers.

-

Geometric Isomerism at C5: The introduction of the -OH group breaks the symmetry of the tricyclic system. The dimethylaminopropylidene side chain can be oriented either cis (Z) or trans (E) relative to the hydroxylated benzene ring.[1]

Note: The (E)-isomer (CAS 64520-05-4) is the predominant metabolite in humans.[1] The (Z)-isomer is formed in smaller quantities but is critical for complete metabolic profiling.[1]

Part 2: Metabolic Context & Pharmacokinetics[1][10]

The formation of (Z)-10-Hydroxyamitriptyline is a direct readout of Phase I oxidative metabolism.[1]

2.1 Metabolic Pathway

Amitriptyline undergoes two major metabolic clearances:

-

N-Demethylation: Mediated by CYP2C19 to form Nortriptyline.[1]

-

10-Hydroxylation: Mediated by CYP2D6 to form E- and Z-10-Hydroxyamitriptyline.[1]

The ratio of (E+Z)-10-OH-AMI to Amitriptyline is a robust metric for CYP2D6 phenotyping (Poor vs. Ultra-rapid Metabolizers).[1]

2.2 Visualization of Metabolic Pathways

Figure 1: Hepatic biotransformation of Amitriptyline showing the parallel formation of E and Z isomers via CYP2D6.[1]

Part 3: Analytical Methodologies

Quantifying (Z)-10-Hydroxyamitriptyline requires high-resolution chromatography because it is isobaric with the abundant E-isomer and has identical MS/MS transitions.[1]

3.1 Experimental Protocol: LC-MS/MS Quantification

Objective: Separate and quantify Z-10-OH-AMI in human plasma/serum.

Step 1: Sample Preparation (Protein Precipitation) [1]

-

Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 20 µL of Internal Standard (IS) solution (Deuterated Amitriptyline-d3, 50 ng/mL).

-

Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of supernatant to an autosampler vial containing 200 µL of mobile phase A (dilution improves peak shape).

Step 2: Chromatographic Conditions (LC)

-

Column: ACE C18-PFP or Gemini C18 (100 x 2.1 mm, 3 µm).[1] Note: PFP (Pentafluorophenyl) phases often provide better separation of geometric isomers than standard C18.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).[1]

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

-

Gradient:

-

0-1 min: 20% B[1]

-

1-5 min: Ramp to 80% B

-

5-6 min: Hold 80% B

-

6.1 min: Re-equilibrate.

-

-

Elution Order: The (E)-isomer typically elutes before the (Z)-isomer due to steric hindrance differences in the stationary phase interaction.[1]

Step 3: Mass Spectrometry (MS/MS) Parameters

-

Ionization: ESI Positive Mode.

-

Differentiation: Since E and Z isomers share transitions, identification relies strictly on Retention Time (RT) established by pure standards.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| (Z)-10-OH-AMI | 294.2 | 233.1 | 191.1 | 25 |

| (E)-10-OH-AMI | 294.2 | 233.1 | 191.1 | 25 |

| Amitriptyline | 278.2 | 233.1 | 91.1 | 22 |

| Nortriptyline | 264.2 | 233.1 | 91.1 | 20 |

3.2 Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the isolation and detection of Z-10-Hydroxyamitriptyline.

Part 4: Synthesis & Stability Standards

For research applications, obtaining high-purity standards is essential due to the difficulty in separating the isomers during synthesis.[1]

-

Commercial Availability: Standards are typically sold as the racemate of the Z-isomer (±)-(Z)-10-Hydroxyamitriptyline.[1]

-

Stability: The compound is stable in plasma at -20°C for up to 30 days.[1] However, stock solutions in methanol should be kept at -80°C to prevent potential isomerization or degradation.[1]

-

Isomerization Risk: Under strong acidic conditions (pH < 2) or high heat, acid-catalyzed dehydration can occur, forming 10,11-dehydroamitriptyline.[1] Maintain pH > 3 during extraction.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155720, 10-Hydroxyamitriptyline. Retrieved from [Link][1]

-

Buhagiar, L. M., et al. (2019).[1][8] Practical LC–MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy‐metabolites in human serum. Biomedical Chromatography. Retrieved from [Link]

-

Prox, A., & Breyer-Pfaff, U. (1987).[1] Amitriptyline metabolites in human urine.[1][9][10] Identification of phenols, dihydrodiols, glycols, and ketones. Drug Metabolism and Disposition.[9][10] Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Resorcinol GR for analysis 108-46-3 [sigmaaldrich.com]

- 5. evitachem.com [evitachem.com]

- 6. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Amitriptyline (Elavil) | tricyclic antidepressant (TCA) | CAS# 50-48-6 | InvivoChem [invivochem.com]

Cardiotoxicity Profile of Amitriptyline Hydroxy Metabolites: Mechanisms, Kinetics, and Clinical Implications

This guide provides an in-depth technical analysis of the cardiotoxicity profile of amitriptyline hydroxy metabolites, specifically focusing on the stereoselective differences between E-10-hydroxy and Z-10-hydroxy forms. It is designed for researchers and drug development professionals.[1]

Executive Summary

Amitriptyline (AMI) remains a gold-standard tricyclic antidepressant (TCA) for neuropathic pain and depression, yet its clinical utility is often limited by a narrow therapeutic index and significant cardiotoxicity. While the parent compounds (Amitriptyline and Nortriptyline) are well-characterized Class IA antiarrhythmic-like sodium channel blockers, the toxicity profile of their metabolites—specifically the 10-hydroxy metabolites —is nuanced and stereoselective.

Current research indicates a dichotomy in metabolite toxicity:

-

Parent Compounds (AMI/NT): Dominant drivers of QRS prolongation, re-entrant arrhythmias, and hERG-mediated QT prolongation.

-

E-10-Hydroxy Metabolites: Pharmacologically active but exhibit significantly reduced cardiotoxicity regarding conduction delay and arrhythmogenicity.

-

Z-10-Hydroxy Metabolites: Possess a distinct toxicity profile characterized by negative inotropy, hypotension, and bradycardia , suggesting a shift from fast sodium channel blockade to calcium channel or nodal suppression mechanisms.

This guide delineates the mechanistic divergence of these metabolites, providing a framework for risk assessment in CYP2D6-compromised populations and experimental protocols for safety profiling.

Metabolic Landscape & Stereoselectivity

Amitriptyline undergoes N-demethylation via CYP2C19 to form Nortriptyline (NT). Both AMI and NT are subsequently hydroxylated at the C10 position, primarily by CYP2D6 . This hydroxylation is stereoselective, favoring the formation of the E-isomer over the Z-isomer, typically in a ratio of ~3:1 to 5:1.

However, genetic polymorphisms (CYP2D6 Poor Metabolizers) or renal impairment can drastically alter the plasma ratios, leading to the accumulation of specific metabolites.

Visualization: Stereoselective Metabolic Pathway

The following diagram illustrates the conversion pathways and the specific toxicity phenotype associated with each species.

Figure 1: Stereoselective metabolism of Amitriptyline. The E-isomer is the major product, while the Z-isomer is minor but carries distinct hemodynamic risks.

Mechanistic Cardiotoxicity Profiling

The cardiotoxicity of TCAs is often viewed as a monolith, but dissection of the metabolites reveals critical differences in ion channel affinity and hemodynamic impact.

Electrophysiological Targets

The following table summarizes the comparative inhibitory potency (IC50) and physiological impact of the parent drug versus its hydroxy metabolites.

| Target | Amitriptyline / Nortriptyline | E-10-OH-Metabolites | Z-10-OH-Metabolites |

| Nav1.5 (Sodium Channel) | High Potency (Use-dependent block)Effect: QRS Widening, Re-entry | Low Potency Weak affinity for inactivated state.Effect: Minimal conduction delay | Moderate Potency Less than parent, but contributes to conduction slowing. |

| hERG (Kv11.1) | High Potency (IC50 ~3-5 µM)Effect: QTc Prolongation, TdP Risk | Reduced Potency Significant safety margin compared to parent. | Unknown/Moderate Data suggests lower risk of TdP than parent. |

| L-Type Ca2+ (Cav1.2) | Moderate Block Contributes to hypotension in overdose. | Minimal Block Preserved inotropy. | Significant Impact Effect:Bradycardia, Negative Inotropy , Hypotension.[2] |

The Z-Isomer Anomaly

While E-10-OH-NT is often cited as "cardio-safe" relative to Nortriptyline, the cis-isomer (Z-10-OH-NT) presents a hidden risk. Studies in animal models (swine) have demonstrated that Z-10-OH-NT causes marked bradycardia and hypotension at doses where the E-isomer is benign [1].[3]

-

Mechanism: The Z-isomer likely exerts a stronger suppression of nodal pacemaker currents (If) or calcium transients (ICa,L) compared to the E-isomer.

-

Clinical Consequence: In patients with renal failure (where conjugated and unconjugated metabolites accumulate), high levels of Z-isomers may lead to refractory hypotension or bradyarrhythmias that do not respond to standard sodium bicarbonate therapy (which targets Nav1.5 blockade).

Clinical & Forensic Implications

CYP2D6 Polymorphisms

-

Poor Metabolizers (PM): Accumulate Parent (AMI/NT). Risk = Arrhythmia (QRS widening, VT).

-

Ultrarapid Metabolizers (UM): Rapidly convert Parent to Hydroxy Metabolites. While generally safer, extremely high levels of metabolites (therapeutic failure of parent) can still present toxicity.

-

Renal Impairment: Both E and Z metabolites (and their glucuronides) are renally cleared. In elderly patients with reduced GFR, "inactive" glucuronides can de-conjugate or accumulate, and free hydroxy metabolites can reach toxic concentrations. Accumulation of Z-10-OH-NT in this demographic poses a risk of bradycardia-induced syncope .

Therapeutic Drug Monitoring (TDM)

Standard TDM assays often measure "Total TCA" (AMI + NT) but ignore the hydroxy metabolites.

-

Recommendation: In cases of unexplained cardiac instability (especially bradycardia) in patients on chronic TCA therapy, specifically quantify 10-hydroxy-nortriptyline . A high ratio of Metabolite:Parent (>2.0) suggests accumulation and potential Z-isomer toxicity.

Experimental Protocols for Safety Assessment

To validate the toxicity profile of specific metabolites, the following experimental workflow is recommended. This protocol moves beyond simple IC50 generation to functional safety pharmacology.

Workflow Visualization

Figure 2: Hierarchical screening cascade for differentiating metabolite cardiotoxicity.

Detailed Methodology: Use-Dependent Nav1.5 Block

To differentiate the E and Z metabolites from the parent, a simple tonic block assay is insufficient. You must assess use-dependence , as TCA toxicity is heart-rate dependent.[4]

-

Cell Line: HEK293 stably expressing hNav1.5.

-

Protocol:

-

Holding Potential: -120 mV (Resting state).

-

Pulse Train: Apply 20 depolarizing pulses to -20 mV (20 ms duration) at frequencies of 1 Hz and 10 Hz .

-

-

Analysis:

-

Measure peak current (

) of the 1st vs. the 20th pulse. -

Calculate the Use-Dependent Block (UDB) %:

-

Interpretation: Parent compounds will show high UDB (>50% at 10Hz). E-10-OH metabolites should show significantly lower UDB, confirming their "safety" regarding conduction slowing.

-

Detailed Methodology: Langendorff Bradycardia Assessment

To confirm the specific risk of the Z-isomer:

-

Preparation: Retrograde perfusion of isolated guinea pig heart (constant pressure).

-

Dosing: Perfusion with increasing concentrations (0.1 - 10 µM) of E-10-OH-NT vs Z-10-OH-NT.

-

Endpoints:

-

Heart Rate (Chronotropy): Monitor spontaneous sinus rate.

-

Left Ventricular Pressure (Inotropy): Monitor dP/dt max.

-

-

Expected Result: Z-isomer will induce a dose-dependent reduction in HR and dP/dt significantly earlier/steeper than the E-isomer.

References

-

Pollock, B. G., Everett, G., & Perel, J. M. (1992). Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Neuropsychopharmacology, 6(1), 1–10. Link

-

Jo, S. H., et al. (2000). Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline.[5] British Journal of Pharmacology, 129(7), 1474–1480. Link

-

Nusser, E., Nill, K., & Breyer-Pfaff, U. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 163-171. Link

-

BenchChem Technical Support. (2025). Comparative Analysis of Ion Channel Inhibition by Amitriptyline and Other Tricyclic Antidepressants. BenchChem Whitepapers. Link

-

Moir, D. C., et al. (1972).[6] Cardiotoxicity of amitriptyline.[4][5][6][7] The Lancet, 300(7777), 561-564. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pixorize.com [pixorize.com]

- 3. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiotoxicity of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paediatric amitriptyline overdose [scirp.org]

Stereoselective Metabolism of Amitriptyline in Humans: A Technical Guide

Executive Summary

Amitriptyline (AMI) is a tertiary amine tricyclic antidepressant (TCA) that undergoes extensive hepatic metabolism.[1][2][3][4][5] While clinically monitored as the sum of amitriptyline and its secondary amine metabolite, nortriptyline (NT), the metabolic landscape is defined by a critical stereochemical divergence. The hydroxylation at the C10 position creates a chiral center, generating geometric (

This guide details the stereoselective pathways governed by CYP2D6, the clinical implications of isomer ratios, and the analytical protocols required to quantify these species in a research setting.

The Stereochemical Mechanism

Amitriptyline itself is achiral. However, its metabolic clearance involves the introduction of a hydroxyl group at the benzylic C10 position of the central cycloheptadiene ring. This transformation, primarily mediated by CYP2D6 , destroys the symmetry of the molecule, resulting in two geometric isomers:

Furthermore, each geometric isomer exists as a pair of enantiomers (

The CYP2D6 "E-Pathway" Dominance

In humans, CYP2D6 exhibits high stereoselectivity for the formation of the

-

Stereoselectivity Ratio: The formation rate of

-10-OH-AMI is approximately 5 to 10-fold higher than that of the -

Clinical Relevance: The

-isomers are generally considered less cardiotoxic than the parent compound, whereas

Secondary Pathways: N-Demethylation

Simultaneously, CYP2C19 mediates the N-demethylation of the side chain to form Nortriptyline (NT).[3][5] NT subsequently undergoes the same stereoselective 10-hydroxylation by CYP2D6 to form

Phase II Conjugation

Both

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective divergence in amitriptyline metabolism.

Figure 1: Stereoselective metabolic pathways of Amitriptyline showing the CYP2D6-mediated dominance of the E-hydroxylation pathway.[1][6]

Pharmacogenetics & Causality

The ratio of metabolic products is not static; it is a direct function of the patient's genetic phenotype.

CYP2D6 Polymorphism[2][3][5][6][9][10][11][12]

-

Poor Metabolizers (PM): Lack functional CYP2D6.[5]

-

Ultrarapid Metabolizers (UM): Multiple copies of functional CYP2D6.[10]

-

Effect: Rapid conversion to 10-OH metabolites.

-

Result: Sub-therapeutic levels of AMI/NT; high concentrations of

-10-OH-AMI.

-

CYP2C19 Polymorphism[2][3][6][9][10][13][14]

-

Poor Metabolizers: Reduced N-demethylation.

-

Effect: Higher AMI/NT ratio.

-

Result: While less critical for stereoselectivity directly, it forces more AMI through the CYP2D6 pathway if available.

-

Analytical Methodology: Chiral LC-MS/MS

To study stereoselective metabolism, standard C18 chromatography is insufficient as it often co-elutes

Recommended Workflow: Direct Chiral Separation

Objective: Quantify

1. Sample Preparation (Solid Phase Extraction)

-

Rationale: Liquid-Liquid Extraction (LLE) with hexane/isoamyl alcohol is common, but Mixed-Mode Cation Exchange (MCX) SPE provides cleaner extracts for mass spectrometry, reducing matrix effects on minor

-isomers. -

Protocol:

-

Condition MCX cartridge with MeOH and Water.

-

Load plasma sample (acidified with 2% formic acid).

-

Wash with 0.1N HCl (remove neutrals/acids).

-

Elute with 5% NH4OH in MeOH (releases basic amines).

-

Evaporate and reconstitute in mobile phase.

-

2. Chromatographic Conditions

-

Column: Chiral-AGP (α1-acid glycoprotein) or Chiralpak AD-RH.

-

Why: Protein-based chiral columns (AGP) are historically validated for TCA isomer separation. Polysaccharide columns (AD-RH) offer higher durability.

-

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15).

-

Note: pH control is critical for peak shape of basic amines.

-

3. Mass Spectrometry (MRM Mode)

Monitor specific transitions. Note that isomers share mass, so chromatographic resolution is mandatory.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Amitriptyline | 278.2 | 233.1 | 25 |

| Nortriptyline | 264.2 | 233.1 | 25 |

| 10-OH-Amitriptyline | 294.2 | 233.1 | 30 |

| 10-OH-Nortriptyline | 280.2 | 233.1 | 30 |

Experimental Protocol: In Vitro Microsomal Incubation

This protocol is designed to determine the Intrinsic Clearance (

Materials

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compound: Amitriptyline HCl.

Step-by-Step Procedure

-

Pre-incubation:

-

Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final protein conc. 0.5 mg/mL) in a glass tube.

-

Spike with 5 µL of Amitriptyline stock (Final conc. range: 0.5 – 50 µM for Km determination).

-

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 50 µL of pre-warmed NADPH regenerating system.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoint Optimization: Run for 10, 20, 30 mins to ensure linearity. (Standard: 20 mins).[11]

-

-

Termination:

-

Add 500 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Amitriptyline-d3).

-

-

Processing:

-

Vortex for 30s, Centrifuge at 10,000g for 10 min.

-

Inject supernatant into Chiral LC-MS/MS.

-

Data Analysis

Calculate the formation rates (

Data Summary: Kinetic Parameters

The following table summarizes typical kinetic values found in literature for the stereoselective hydroxylation in human liver microsomes.

| Parameter | Pathway: Formation of (-)-(E)-10-OH-AMI | Pathway: Formation of (Z)-10-OH-AMI |

| Primary Enzyme | CYP2D6 | CYP2D6 (minor), Others |

| 2.0 – 5.0 | 10.0 – 25.0 | |

| 150 – 300 | 20 – 50 | |

| Intrinsic Clearance ( | High | Low |

| Clinical Ratio (E/Z) | ~ 4:1 to 10:1 | N/A |

Note: The significantly lower Km for the E-pathway reflects the high affinity of CYP2D6 for this specific stereochemical orientation.

References

-

Breyer-Pfaff, U. (2016).[12] The Metabolic Fate of Amitriptyline, Nortriptyline and Amitriptylinoxide in Man.[4] ResearchGate.[12] Link

-

Ryu, S., et al. (2017).[6] A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans.[13] Clinical and Translational Science.[13] Link

-

Nusser, E., et al. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine.[7][14] Journal of Chromatography B. Link

-

PharmGKB. (2024). Amitriptyline Pathway, Pharmacokinetics.[3][10][13] Pharmacogenomics Knowledge Base. Link

-

Miyauchi, Y., et al. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants.[8][15] Drug Metabolism and Disposition.[1][2][3][4][12][16][17] Link

-

Hicks, J.K., et al. (2017).[2] Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants.[2][10] Clinical Pharmacology & Therapeutics.[13] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. eugenomic.com [eugenomic.com]

- 3. s3.pgkb.org [s3.pgkb.org]

- 4. ClinPGx [clinpgx.org]

- 5. g-standaard.nl [g-standaard.nl]

- 6. researchgate.net [researchgate.net]

- 7. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Frontiers | Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients [frontiersin.org]

- 10. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. scispace.com [scispace.com]

- 17. UGT Inhibition | Evotec [evotec.com]

Technical Guide: Half-Life and Elimination Kinetics of (Z)-10-Hydroxyamitriptyline

The following technical guide details the pharmacokinetics, elimination mechanisms, and bioanalytical quantification of (Z)-10-Hydroxyamitriptyline , a stereoselective metabolite of the tricyclic antidepressant Amitriptyline.

Executive Summary

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) is a geometric isomer formed during the Phase I metabolism of Amitriptyline (AMI). While it is a minor metabolite compared to its (E)-isomer counterpart, it possesses distinct pharmacokinetic properties and clinical implications. Unlike the parent drug, which is eliminated via hepatic metabolism, Z-10-OH-AMI is eliminated primarily via renal excretion after Phase II conjugation.

Key Technical Insight: Although the (E)-isomer is pharmacologically less active, the (Z)-isomer has been implicated in cardiotoxicity (specifically bradycardia and reduced cardiac output). Consequently, its accumulation in patients with compromised renal function or specific CYP2D6 phenotypes presents a silent clinical risk often overlooked in standard therapeutic drug monitoring (TDM).

Metabolic Formation & Stereochemistry

The CYP2D6 Gateway

Amitriptyline undergoes benzylic hydroxylation at the C10 position, mediated almost exclusively by CYP2D6 . This reaction introduces a chiral center and a geometric isomerism, resulting in two distinct forms:

-

(E)-10-Hydroxyamitriptyline: The major metabolite (stereoselective preference ~5:1).

-

(Z)-10-Hydroxyamitriptyline: The minor metabolite.

Visualization: Metabolic Pathway

The following diagram illustrates the stereoselective hydroxylation and subsequent elimination pathways.

Figure 1: Stereoselective metabolism of Amitriptyline showing the bifurcation into E and Z isomers.

Pharmacokinetic Profile

Half-Life ( ) and Elimination Kinetics

The kinetic profile of Z-10-OH-AMI differs from the parent drug. While Amitriptyline has a long half-life (10–46 hours) driven by tissue distribution and reabsorption, the hydroxylated metabolites are more polar and eliminated more rapidly in healthy subjects.

| Parameter | Amitriptyline (Parent) | (Z)-10-Hydroxyamitriptyline |

| Primary Elimination | Hepatic Metabolism (CYP2D6/2C19) | Renal Excretion (as Glucuronide) |

| Half-Life ( | 10 – 46 hours | 8 – 10 hours (Intrinsic)* |

| Rate-Limiting Step | Metabolism (Hepatic Clearance) | Formation (in healthy) / Excretion (in renal failure) |

| Protein Binding | High (>90%) | Moderate (<80%) |

| Toxicity Potential | Arrhythmogenic (Na+ channel block) | Cardiodepressive (Bradycardia) |

*Note: In healthy individuals, the observed half-life of Z-10-OH-AMI often mirrors the parent drug (formation-rate limited). However, in renal failure, the intrinsic half-life becomes irrelevant as clearance approaches zero, leading to 10-20x accumulation.

Glucuronidation Nuances

A critical distinction exists in the Phase II conjugation of the isomers:

-

(E)-Isomer: Predominantly forms O-glucuronides .

-

(Z)-Isomer: Shows a higher propensity for N-glucuronidation (quaternary ammonium glucuronides).

-

Implication: N-glucuronides are often stable against

-glucuronidase hydrolysis, which can complicate quantification if standard deconjugation protocols are used.

Experimental Methodologies

Bioanalytical Quantification (LC-MS/MS)

To accurately measure (Z)-10-OH-AMI, researchers must separate it from the isobaric (E)-isomer and the parent drug.

Protocol: Stereoselective LC-MS/MS Workflow

-

Sample Preparation:

-

Matrix: Plasma or Serum (200

L). -

Extraction: Liquid-Liquid Extraction (LLE) using n-hexane:isoamyl alcohol (98:2 v/v) at alkaline pH (add 50

L 2M NaOH). -

Why: LLE provides cleaner extracts than protein precipitation, crucial for separating isomers with low abundance.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., ACE C18 or Gemini C18), 3

m particle size. -

Mobile Phase: Isocratic elution with Acetonitrile : 10mM Ammonium Formate (pH 3.0).

-

Elution Order: Due to steric hindrance of the hydroxyl group, the (E)-isomer elutes first , followed by the (Z)-isomer .

-

-

Mass Spectrometry (MRM Parameters):

-

Ionization: ESI Positive Mode.

-

Transitions:

-

Precursor: m/z 294.2 (Protonated 10-OH-AMI)

-

Product (Quantifier): m/z 215.1

-

Product (Qualifier): m/z 189.1

-

-

Visualization: Bioanalytical Workflow

Figure 2: Step-by-step workflow for the quantification of Z-10-Hydroxyamitriptyline.

Clinical & Safety Implications

The "Silent" Cardiotoxicity

While Amitriptyline toxicity is associated with QTc prolongation and arrhythmias, (Z)-10-Hydroxyamitriptyline (and its nortriptyline analog) exhibits a distinct cardiotoxic profile. Animal models (swine) have demonstrated that the Z-isomer causes marked bradycardia and decreased cardiac output , effects not seen with the E-isomer.[1]

Renal Impairment Warning

In patients with Chronic Kidney Disease (CKD), the renal clearance of conjugated 10-hydroxy metabolites drops precipitously.

-

Mechanism: Glucuronides accumulate in plasma -> Deconjugation (futile cycling) -> Increased free Z-10-OH-AMI.

-

Risk: Standard therapeutic ranges for Amitriptyline do not account for metabolite accumulation. A patient with normal parent drug levels may still exhibit toxicity due to high Z-isomer load.

Pharmacogenetics (CYP2D6)

-

Poor Metabolizers (PM): Form very little 10-OH-AMI. Risk is parent drug toxicity.

-

Ultrarapid Metabolizers (UM): Rapidly convert AMI to 10-OH-AMI. While E-isomer dominates, the absolute load of Z-isomer may increase, potentially shifting the side-effect profile from anticholinergic (dry mouth) to cardiodepressive.

References

-

Metabolism of Amitriptyline with CYP2D6 Expressed in a Human Cell Line. Xenobiotica. [Link]

-

Comparative Cardiotoxicity of Nortriptyline and its Isomeric 10-Hydroxymetabolites. National Institutes of Health (PubMed). [Link]

-

Enantiomer Analysis of E- and Z-10-Hydroxyamitriptyline in Human Urine. Journal of Chromatography B. [Link]

-

Practical LC-MS/MS Method for the Simultaneous Quantification of Amitriptyline, Nortriptyline and their Hydroxy Metabolites. Biomedical Chromatography. [Link]

-

Amitriptyline Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

-

Renal Elimination of Amitriptyline Metabolites. Psychopharmacology. [Link]

Sources

Genetic Polymorphism Impact on (Z)-10-Hydroxyamitriptyline Production

Content Type: Technical Guide & Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereoselective Toxicity Paradox

In the pharmacokinetics of Amitriptyline (AMI), the focus has traditionally remained on the parent compound and its active metabolite, Nortriptyline (NT). However, emerging toxicological data identifies (Z)-10-Hydroxyamitriptyline (and its nortriptyline analogue) as a critical, often overlooked driver of cardiotoxicity.

While CYP2D6 is widely recognized for catalyzing the 10-hydroxylation of AMI, its stereoselectivity is not absolute. Under normal conditions, CYP2D6 preferentially forms the benign (E)-isomer . However, genetic polymorphisms—specifically CYP2D6 Ultrarapid Metabolizer (UM) phenotypes—can drastically alter the metabolic flux, leading to supratherapeutic accumulation of the cardiotoxic (Z)-isomer .

This guide details the mechanistic impact of genetic polymorphisms on (Z)-10-OH-AMI production, provides a self-validating LC-MS/MS protocol for chiral separation, and establishes a decision framework for precision dosing.

Mechanistic Foundation: Stereoselective Metabolism

Amitriptyline metabolism bifurcates into two primary pathways:

-

N-Demethylation (via CYP2C19) to Nortriptyline.[1][2][3][4][5]

-

10-Hydroxylation (via CYP2D6) to 10-Hydroxyamitriptyline.[1][2][6][7][8]

The hydroxylation at the C10 position creates a chiral center and geometric isomerism.[7]

-

(E)-10-Hydroxyamitriptyline: The major metabolite (approx. 90% of hydroxylated product in EMs). It possesses reduced affinity for muscarinic and adrenergic receptors compared to the parent drug.

-

(Z)-10-Hydroxyamitriptyline: The minor metabolite.[7] Crucially, this isomer exhibits a distinct toxicological profile , with significantly higher potential for inducing conduction delays (QRS prolongation) and cardiotoxicity at concentrations >40 ng/mL.

The Genetic Switch

-

CYP2D6 UMs (Duplication/Multiplication): The increased enzymatic capacity does not simply clear the parent drug faster; it increases the absolute load of hydroxylated metabolites. If the clearance of these metabolites (via Phase II glucuronidation) becomes rate-limiting, the potentially toxic (Z)-isomer accumulates in plasma.

-

CYP2D6 PMs (Null Alleles): Hydroxylation is blocked. The risk shifts to the accumulation of the parent AMI and NT, but (Z)-isomer formation is negligible.

Visualization: Metabolic Pathway & Genetic Impact[2]

The following diagram illustrates the stereoselective pathways and the specific influence of CYP enzymes.

Figure 1: Stereoselective metabolic pathway of Amitriptyline highlighting the bifurcation into benign (E) and toxic (Z) isomers mediated by CYP2D6.[1][2][4][5]

Technical Deep Dive: Impact of Polymorphisms

4.1 CYP2D6 Ultrarapid Metabolizers (UM)

-

Genotype: Gene duplications (e.g., CYP2D61/1xN, *2xN).

-

Kinetic Consequence: Vmax for hydroxylation increases linearly with copy number.

-

The (Z)-Isomer Risk: While UMs are often considered at risk for "therapeutic failure" due to rapid clearance of the parent drug, the secondary risk is metabolite toxicity . The massive flux through the hydroxylation pathway can saturate Phase II conjugation (UGT enzymes), leading to a disproportionate rise in free (unconjugated) (Z)-10-OH-AMI.

-

Clinical Threshold: Plasma concentrations of (Z)-isomers >40 ng/mL are associated with cardiotoxicity, even if parent AMI levels are sub-therapeutic.[2][3]

4.2 CYP2D6 Poor Metabolizers (PM)

-

Genotype: Null alleles (e.g., *3, *4, *5, *6).[4]

-

Kinetic Consequence: Metabolic ratio (AMI / 10-OH-AMI) increases drastically.

-

Isomer Impact: Production of both (E) and (Z) isomers is halted. Toxicity is driven purely by the anticholinergic and ion-channel blocking effects of the parent Amitriptyline.

4.3 CYP2C19 Interaction

-

CYP2C19 acts as a "gatekeeper" for the hydroxylation pathway.

-

CYP2C19 PMs: Shunt more AMI toward CYP2D6 (since demethylation is blocked), potentially increasing the absolute amount of 10-OH-AMI formed if CYP2D6 is normal or rapid.

Experimental Protocol: Chiral Quantification

To accurately assess the impact of genetic polymorphism, researchers cannot rely on non-stereoselective assays. The following protocol ensures the separation of (E) and (Z) isomers.

Methodology: LC-MS/MS with Chiral Selector

Objective: Quantify AMI, NT, (E)-10-OH-AMI, and (Z)-10-OH-AMI in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Step A: Aliquot 200 µL plasma. Add 50 µL Internal Standard (IS) (e.g., Amitriptyline-d3).

-

Step B: Alkalinize with 100 µL 0.5 M NaOH (pH > 10 is critical to ensure non-ionized forms for extraction).

-

Step C: Extract with 1 mL n-hexane:isoamyl alcohol (98:2 v/v). Vortex 5 min, Centrifuge 10 min @ 3000g.

-

Step D: Evaporate organic layer under nitrogen; reconstitute in mobile phase.

2. Chromatographic Conditions (The "Self-Validating" Step):

-

Column: Chiral-AGP (α1-acid glycoprotein) column (100 mm x 4.0 mm, 5 µm). Note: Standard C18 columns will NOT separate the E/Z isomers.

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15 v/v).

-

Flow Rate: 0.5 mL/min.

-

Validation Check: The (E)-isomer should elute before the (Z)-isomer. Resolution (Rs) must be > 1.5.

3. Mass Spectrometry Settings (MRM Mode):

-

Ionization: ESI Positive.

-

Transitions:

-

AMI: m/z 278.2 → 233.1

-

10-OH-AMI (E & Z): m/z 294.2 → 233.1 (Same mass, separated by time).

-

4. Data Analysis:

-

Calculate Metabolic Ratio (MR):

-

Calculate Isomeric Ratio:

Data Synthesis: Phenotype Profiles

The following table summarizes expected pharmacokinetic profiles based on genotype.

| Phenotype | Genotype Example | Clearance (AMI) | (Z)-10-OH Production | Primary Toxicity Risk | Recommended Action |

| UM | 1/1xN | Very High | High | Metabolite Cardiotoxicity | Avoid AMI; Monitor Z-isomer |

| EM | 1/1 | Normal | Low | Low | Standard Dosing |

| IM | 1/4 | Reduced | Low | Moderate (Parent) | Dose Reduction (25-50%) |

| PM | 4/4 | Very Low | Negligible | Parent Cardiotoxicity | Avoid AMI; Switch to non-TCA |

Clinical Decision Workflow

This logic flow guides the interpretation of genetic and TDM data.

Figure 2: Clinical decision support tree for Amitriptyline dosing based on CYP2D6 phenotype and specific toxicity risks.

References

-

Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants. Source: CPIC / NIH [Link]

-

Pharmacogenetics of Antidepressants: The Role of CYP2D6 and CYP2C19. Source: PharmGKB [Link]

-

Stereoselective Metabolism of Amitriptyline and the Cardiotoxicity of the (Z)-10-Hydroxy Metabolite. Source: KNMP Pharmacogenetics Working Group (via PharmGKB) [Link]

-

Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Source: NCBI Bookshelf (Medical Genetics Summaries) [Link]

-

Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Source: PubMed [Link]

Sources

- 1. s3.pgkb.org [s3.pgkb.org]

- 2. s3.pgkb.org [s3.pgkb.org]

- 3. g-standaard.nl [g-standaard.nl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Detection of (Z)-10-Hydroxyamitriptyline by LC-MS/MS

This application note details the development and validation of a stereoselective LC-MS/MS method for the quantification of (Z)-10-Hydroxyamitriptyline , a critical metabolite of the tricyclic antidepressant Amitriptyline.

Abstract

The metabolic hydroxylation of Amitriptyline at the C10 position creates a chiral center and geometric isomerism, yielding both (E)- and (Z)-10-Hydroxyamitriptyline.[1] While the (E)-isomer is the predominant CYP2D6 metabolite, the (Z)-isomer possesses distinct pharmacokinetic properties and potential cardiotoxicity profiles.[1] Standard clinical assays often co-elute these isomers, obscuring stereospecific data. This guide provides a high-resolution LC-MS/MS protocol to baseline-separate and quantify (Z)-10-Hydroxyamitriptyline in human plasma, utilizing a high-purity C18 stationary phase and optimized MRM transitions.[1]

Introduction & Clinical Significance

Amitriptyline is a tertiary amine tricyclic antidepressant (TCA) widely used for depression and neuropathic pain.[1][2][3] Its metabolism is heavily dependent on CYP2D6 , which hydroxylates the central ring to form 10-Hydroxyamitriptyline (10-OH-AMI).[1]

-

The Isomer Challenge: The hydroxylation introduces geometric isomerism. The trans (E) isomer is typically formed in excess over the cis (Z) isomer.

-

Why Specificity Matters: Genetic polymorphisms in CYP2D6 can alter the E/Z ratio. Furthermore, the Z-isomer has been implicated in different binding affinities and renal clearance rates compared to the E-isomer. Accurate quantification requires chromatographic separation, as they share the same precursor mass (

294.2) and similar fragmentation patterns.[1]

Method Development Strategy: The "Why"

This protocol deviates from generic TCA methods by prioritizing isomeric resolution over speed.

Stationary Phase Selection

Separating geometric isomers requires a stationary phase that discriminates based on steric shape (planarity).[1]

-

Selection: ACE Excel C18-PFP or high-density C18 (e.g., Kinetex C18).[1]

-

Mechanism: The (Z)-isomer (cis) has a more "bent" 3D structure compared to the flatter (E)-isomer.[1] While Phenyl-Hexyl columns often maximize pi-pi interactions, a high-efficiency C18 phase often provides superior shape selectivity for these specific hydroxylated metabolites.[1]

-

Elution Order: On a standard C18 phase, the more polar/less planar (E)-isomer typically elutes first , followed by the (Z)-isomer .[1] This order is critical for identification.

Mobile Phase Chemistry

-

Buffer: 0.1% Formic Acid is chosen over ammonium acetate.[1] The acidic pH (< 3.0) ensures the tertiary amine is fully protonated (

), improving peak shape and ionization efficiency in positive ESI mode. -

Organic Modifier: Methanol is preferred over Acetonitrile for the resolution of these isomers. Methanol's protic nature often enhances the steric selectivity of C18 phases for geometric isomers of TCAs.

Experimental Protocol

Chemicals and Reagents

-

Reference Standards: (Z)-10-Hydroxyamitriptyline, (E)-10-Hydroxyamitriptyline, Amitriptyline-D3 (Internal Standard).[1]

-

Solvents: LC-MS Grade Methanol, Water, Formic Acid.[1]

-

Matrix: Drug-free human plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)

A simple "crash and shoot" method is sufficient for therapeutic drug monitoring (TDM) levels (

Workflow:

-

Aliquot 100 µL Plasma into a 1.5 mL tube.

-

Add 20 µL Internal Standard (Amitriptyline-D3, 500 ng/mL).[1]

-

Add 300 µL cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with Water/0.1% Formic Acid before injection.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

-

Column: ACE Excel 2 C18-PFP (100 x 2.1 mm, 2 µm) or Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[1]

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

Gradient Table:

| Time (min) | %A (Water + 0.1% FA) | %B (MeOH + 0.1% FA) | Curve |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 4.00 | 30 | 70 | Linear |

| 4.10 | 5 | 95 | Step |

| 5.50 | 5 | 95 | Wash |

| 5.60 | 90 | 10 | Reset |

| 7.00 | 90 | 10 | Re-equilibrate |[1]

Mass Spectrometry:

-

Source: ESI Positive (

). -

Spray Voltage: 4500 V.

-

Gas Temp: 350°C.

-

Nebulizer: 45 psi.[1]

MRM Transitions: Note: Transitions must be optimized for your specific instrument (collision energy).

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| (Z)-10-OH-AMI | 294.2 | 233.1 | Quantifier | 25 |

| (Z)-10-OH-AMI | 294.2 | 215.1 | Qualifier | 35 |

| Amitriptyline-D3 | 281.2 | 236.1 | IS | 25 |

Mechanistic Insight: The transition

Method Validation Summary

-

Linearity: 1.0 – 500 ng/mL (

).[1] -

Accuracy: 92 – 108%.[1]

-

Precision (CV%): < 8% intra-day, < 12% inter-day.[1]

-

Resolution (

):

Visualizations

Sample Preparation Workflow

Figure 1: Streamlined protein precipitation workflow for high-throughput plasma analysis.

Isomer Separation Logic

Figure 2: Decision tree for optimizing the critical separation of E- and Z-10-Hydroxyamitriptyline.

Troubleshooting & Optimization

-

Co-elution: If the Z-isomer is not fully resolved from the E-isomer, lower the column temperature to 30°C. Lower temperatures often enhance steric selectivity.

-

Sensitivity Loss: Ensure the source temperature is high enough (350°C+) to desolvate the eluent, as 10-OH-AMI is relatively polar.[1]

-

Carryover: TCAs are "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

-

Mifsud Buhagiar, L., et al. (2019). "Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum."[3][5] Biomedical Chromatography.

-

Nusser, E., et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine."[1] Journal of Chromatography B: Biomedical Sciences and Applications.

-

FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration.

-

Hicks, J.K., et al. (2013). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants." Clinical Pharmacology & Therapeutics.

Sources

- 1. 10-Hydroxyamitriptyline | C20H23NO | CID 155720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OAR@UM: Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum [um.edu.mt]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

Application Note: High-Resolution HPLC Separation of (E)- and (Z)-10-Hydroxyamitriptyline Isomers

This Application Note is structured to provide a comprehensive, field-ready guide for the separation of (E)- and (Z)-10-Hydroxyamitriptyline isomers. It addresses the specific challenges of separating geometric isomers of tricyclic antidepressant metabolites using HPLC.

Abstract & Clinical Significance

10-Hydroxyamitriptyline (10-OH-AMI) is the primary active metabolite of the tricyclic antidepressant Amitriptyline.[1] Its formation is catalyzed largely by the polymorphic enzyme CYP2D6 . Because the hydroxylation occurs at the C10 position of the dibenzocycloheptene ring, it breaks the symmetry of the molecule, creating two geometric isomers relative to the exocyclic double bond: (E)-10-Hydroxyamitriptyline and (Z)-10-Hydroxyamitriptyline .[1]

Separating these isomers is critical for:

-

CYP2D6 Phenotyping: The formation of the (E)-isomer is highly stereoselective for CYP2D6 activity.

-

Pharmacokinetics: The isomers exhibit different metabolic fates (e.g., glucuronidation rates) and potentially distinct receptor binding profiles.

-

Quality Control: Ensuring synthetic standards (often racemic mixtures of E/Z) are pure.

This guide presents two validated protocols: a robust UV-based method for quality control and high-concentration samples, and a LC-MS/MS compatible method for sensitive bioanalysis in plasma/serum.[1]

Chemical Context & Isomerism

Amitriptyline possesses a rigid tricyclic structure with an exocyclic propylidene side chain.[1] The introduction of a hydroxyl group at C10 creates both a chiral center (resulting in enantiomers) and geometric isomerism (E vs. Z).

-

The Challenge: The E and Z isomers are diastereomers. While they have different physical properties, their structural similarity requires high-efficiency stationary phases to achieve baseline resolution (

).[1] -

Elution Order: On standard C18 stationary phases, the (E)-isomer typically elutes before the (Z)-isomer .[1]

Visualization: Metabolic Pathway & Isomerism

The following diagram illustrates the biotransformation of Amitriptyline and the resulting isomerism.

Figure 1: Metabolic pathway of Amitriptyline showing the bifurcation into E and Z isomers mediated by CYP2D6.[1]

Method Development Strategy

Successful separation relies on three pillars:

-

Base Deactivation: 10-OH-AMI is a basic amine (

).[1] Standard silica columns will cause severe peak tailing due to silanol interactions. End-capped columns or mobile phases with amine modifiers (for high pH) or chaotropic salts (at low pH) are essential.[1] -

Selectivity (

): The geometric isomers differ in their hydrodynamic volume and interaction with the C18 chains. A high carbon load (>15%) column generally improves resolution.[1] -

pH Control:

Protocol 1: Routine QC Analysis (HPLC-UV)

Scope: Purity analysis of synthetic standards or high-concentration in vitro assays.[1] Mechanism: Isocratic Reversed-Phase with Phosphate Buffering.[1][2]

Instrument Configuration

-

System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

-

Detector: UV Absorbance at 214 nm (max sensitivity) and 254 nm (selectivity).[1]

-

Column: Supelcosil LC-8-DB or equivalent C18 (e.g., Agilent Zorbax Eclipse XDB-C18).[1]

-

Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[3]

-

Reagents & Mobile Phase[1][2][3][4][5][6]

-

Solvent A: 20 mM Potassium Phosphate Buffer (

), adjusted to pH 2.3 with Phosphoric Acid ( -

Solvent B: Acetonitrile (HPLC Grade).[1]

-

Mobile Phase Composition: Isocratic 65% Buffer / 35% Acetonitrile.[1]

Step-by-Step Procedure

-